molecular formula C42H66N8O6S B13398405 Chondroitinase AC CAS No. 9047-57-8

Chondroitinase AC

Cat. No.: B13398405
CAS No.: 9047-57-8
M. Wt: 811.1 g/mol
InChI Key: GVCQFHDCAMFAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chondroitinase AC is an enzyme that belongs to the family of glycosaminoglycan lyases. It specifically hydrolyzes chondroitin sulfate A and chondroitin sulfate C, as well as hyaluronic acid. This enzyme is crucial for the preparation of low molecular weight chondroitin sulfate, analysis of chondroitin sulfate structure, treatment of spinal cord injury, and purification of heparin .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chondroitinase AC can be produced through microbial fermentation. The enzyme is typically cloned and expressed in microorganisms such as Escherichia coli. The recombinant enzyme is then purified using techniques like Ni-NTA affinity chromatography. Optimal expression conditions include induction with 0.1 mM IPTG at 25°C for 12 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation using genetically engineered microorganisms. The fermentation broth is subjected to downstream processing, including cell lysis, enzyme extraction, and purification. The purified enzyme is then formulated for various applications .

Chemical Reactions Analysis

Chemical Reaction Mechanism of Chondroitinase AC

This compound (ChSase AC) is a polysaccharide lyase enzyme that catalyzes the β-elimination of glycosaminoglycans (GAGs) such as chondroitin sulfate (CS) and hyaluronic acid (HA). The reaction involves cleavage of the glycosidic bond between a hexosamine (e.g., β-D-galactosamine) and a glucuronic acid (GlcA) residue, resulting in the formation of an unsaturated uronic acid (ΔUA) moiety .

Key Reaction Steps :

  • Substrate Recognition : The enzyme binds to polysaccharide chains containing 1,4-β-D-hexosaminyl and 1,3-β-D-glucuronosyl linkages .

  • β-Elimination : A base abstracts a proton from the β-hydroxyl group of the glucuronic acid, initiating an elimination reaction. This generates a double bond (ΔUA) at the C4–C5 position of the uronic acid .

  • Product Formation : The reaction releases oligosaccharides, primarily disaccharides, with the ΔUA residue detectable via UV spectroscopy at 232 nm .

Reaction Equation :

Chondroitin sulfateChSase ACΔUA-containing disaccharides\text{Chondroitin sulfate} \xrightarrow{\text{ChSase AC}} \text{ΔUA-containing disaccharides}

Substrate Specificity and Action Patterns

This compound exhibits distinct substrate preferences and cleavage modes depending on the isoform:

Enzyme Type Action Pattern Substrate Specificity
ChSase AC I Endolytic (random cleavage)CSA, CSC, DS, HA
ChSase AC II Exolytic (non-reducing end cleavage)CSA, CSC, HA (no activity toward DS)
  • ChSase AC I : Cleaves CS-A, CS-C, and HA but shows reduced activity toward dermatan sulfate (DS) .

  • ChSase AC II : Acts exclusively on CS-A and CS-C, releasing disaccharides from the non-reducing end .

Kinetic Parameters (ChSase AC I):

SubstrateKcat(s1)K_{\text{cat}} \, (\text{s}^{-1})Km(mg/mL)K_{\text{m}} \, (\text{mg/mL})kcat/Km(mL\cdotpmg1s1)k_{\text{cat}}/K_{\text{m}} \, (\text{mL·mg}^{-1}\text{s}^{-1})
CS-A0.62±0.020.62 \pm 0.020.64±0.040.64 \pm 0.040.97±0.030.97 \pm 0.03
CS-C0.55±0.010.55 \pm 0.010.71±0.030.71 \pm 0.030.78±0.020.78 \pm 0.02
DS0.16±0.010.16 \pm 0.011.52±0.051.52 \pm 0.050.11±0.010.11 \pm 0.01

Data adapted from substrate reactivity studies .

Structural Insights into Catalytic Mechanism

Key residues identified via mutagenesis and molecular docking:

  • His-501 (ChSase AC I): Critical for proton abstraction during elimination .

  • His-255 (PrChSaseAC): Catalytic residue involved in bond cleavage .

  • Arg-560 : Stabilizes the carbanion intermediate formed during catalysis .

  • Tyr-508 : Protonates the leaving group (β-hydroxyl oxygen) .

Molecular Docking :

  • Substrate binding involves hydrogen bonds with Asn-125, Arg-288, Arg-292, and Asn-374 in PrChSaseAC .

  • HA binds less efficiently than CS-A due to the absence of sulfate groups .

Mechanism of Action

Chondroitinase AC exerts its effects through a β-eliminative mechanism. The enzyme cleaves β-1,4-glycosidic bonds between β-D-glucuronic acid and N-acetyl-β-D-galactosamine, resulting in the formation of an unsaturated C4–C5 bond within the glucuronic acid at the non-reducing end. This reaction is facilitated by the presence of calcium ions, which neutralize the acidic group of the substrate .

Biological Activity

Chondroitinase AC (ChSaseAC) is a crucial enzyme in the degradation of chondroitin sulfate (CS) and dermatan sulfate (DS), which are glycosaminoglycans found in various tissues, including cartilage and the extracellular matrix. This enzyme has garnered significant interest due to its potential therapeutic applications, particularly in regenerative medicine and the treatment of spinal cord injuries.

This compound catalyzes the cleavage of glycosaminoglycan chains by eliminating a 4-linked hexosamine, resulting in an unsaturated C4–C5 bond on the hexuronic acid moiety. This enzymatic activity facilitates the breakdown of chondroitin sulfate proteoglycans (CSPGs), which are known to inhibit axonal growth following nerve injuries. By degrading CSPGs, ChSaseAC promotes regeneration and repair in damaged neural tissues .

Enzyme Characterization

Recent studies have focused on the expression, purification, and characterization of ChSaseAC from various sources, including marine bacteria. For instance, a novel ChSaseAC from Arthrobacter sp. was shown to exhibit high specific activity and broad substrate specificity, acting on CS-A, CS-C, and hyaluronic acid (HA). Key kinetic parameters were determined, with maximum activities reported at pH 7.5 and 37°C .

Kinetic Parameters

SubstrateKmK_m (g/l)VmaxV_{max} (U/mg)
CS-A0.1424.46
CS-C1.68479.39
HA0.34124.36

These findings indicate that ChSaseAC not only has a high catalytic efficiency but also a broad substrate range, making it suitable for various applications in biotechnology and medicine .

Case Studies and Applications

  • Spinal Cord Injury : A study demonstrated that a lentiviral vector encoding this compound could be effectively used to promote axonal growth in spinal cord injuries. The enzyme was secreted by infected neural precursor cells, leading to significant degradation of CSPGs and enhanced neurite outgrowth into CSPG-rich areas . This suggests potential for gene therapy approaches utilizing ChSaseAC to mitigate scar formation and promote neural repair.
  • Cancer Treatment : this compound has been explored for its role in cancer therapy due to its ability to modify the tumor microenvironment by degrading CSPGs that contribute to tumor progression. The enzyme's activity could potentially enhance the efficacy of other therapeutic agents by altering the extracellular matrix .
  • Osteoarthritis Management : Given its role in cartilage metabolism, ChSaseAC may have applications in treating osteoarthritis by breaking down pathological CSPGs that accumulate in joint tissues .

Properties

CAS No.

9047-57-8

Molecular Formula

C42H66N8O6S

Molecular Weight

811.1 g/mol

IUPAC Name

7-(1H-indol-3-ylmethyl)-22,22-dimethyl-10-(2-methylpropyl)-4,13,16,19-tetra(propan-2-yl)-21-thia-3,6,9,12,15,18,23-heptazabicyclo[18.2.1]tricosane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C42H66N8O6S/c1-20(2)17-28-36(52)46-31(22(5)6)38(54)47-32(23(7)8)39(55)49-33(24(9)10)41-50-34(42(11,12)57-41)40(56)48-30(21(3)4)37(53)45-29(35(51)44-28)18-25-19-43-27-16-14-13-15-26(25)27/h13-16,19-24,28-34,41,43,50H,17-18H2,1-12H3,(H,44,51)(H,45,53)(H,46,52)(H,47,54)(H,48,56)(H,49,55)

InChI Key

GVCQFHDCAMFAAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C2NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CNC4=CC=CC=C43)C(C)C)C(S2)(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.